molecular formula C10H8N2O2 B12812276 2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one CAS No. 50266-88-1

2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one

Cat. No.: B12812276
CAS No.: 50266-88-1
M. Wt: 188.18 g/mol
InChI Key: JBSRXBSRLCTFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one is a heterocyclic compound that features a fused benzofuran and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with hydrazine or its derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzofuro-pyridazines .

Mechanism of Action

The mechanism of action of 2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one is unique due to its fused ring system, which combines the properties of both benzofuran and pyridazine.

Properties

CAS No.

50266-88-1

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2,3-dihydro-1H-[1]benzofuro[2,3-d]pyridazin-4-one

InChI

InChI=1S/C10H8N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-4,11H,5H2,(H,12,13)

InChI Key

JBSRXBSRLCTFKP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NN1)OC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.